REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[N+:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[C-:12]>C1COCC1>[CH2:17]([O:16][C:14]([C:13]1[N:11]=[CH:12][O:7][C:6]=1[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=1)=[O:15])[CH3:18]
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)Cl)C=C1
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Name
|
TEA
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Quantity
|
15.6 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.5 g
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Type
|
reactant
|
Smiles
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[N+](#[C-])CC(=O)OCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvent was removed
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Type
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ADDITION
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Details
|
the residue was treated with EtOAc and water
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Type
|
CUSTOM
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Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed
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Type
|
CUSTOM
|
Details
|
The crude product was purified by column
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=COC1C1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 61.7% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |